

1-(2-Aminoethyl)piperazine IUPAC name and synonyms

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Compound of Interest

Compound Name: 1-(2-Aminoethyl)piperazine

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An In-depth Technical Guide to 1-(2-Aminoethyl)piperazine

This technical guide provides a comprehensive overview of **1-(2-Aminoethyl)piperazine**, a versatile chemical compound with significant applications in industrial synthesis, materials science, and as a building block in drug development. This document details its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Identification

The compound is systematically named according to IUPAC standards, but is also known by numerous synonyms in commercial and research contexts.

IUPAC Name: 2-(Piperazin-1-yl)ethan-1-amine^{[1][2][3]}

Synonyms and Identifiers: A comprehensive list of alternative names and registry numbers is provided below for clear identification.

Identifier Type	Value
Common Synonyms	N-(2-Aminoethyl)piperazine, AEP, N-AEP, 2-(1-Piperazinyl)ethylamine, 1-Piperazineethanamine[1][2][4][5]
CAS Number	140-31-8[1][2][3]
EC Number	205-411-0[1]
UN Number	2815[2]
ChEMBL ID	CHEMBL209790[2]
PubChem CID	8795[1]

Physicochemical Properties

1-(2-Aminoethyl)piperazine is a corrosive, colorless to yellowish liquid with a broad liquid range, making it a suitable raw material for a large variety of applications.[1][5] Its key physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₆ H ₁₅ N ₃ [1][2][3]
Molar Mass	129.207 g·mol ⁻¹ [1][5]
Appearance	Colorless to yellowish liquid with a faint fishlike odor[1][2]
Density	0.984 g/cm ³ at 20 °C[1][5]
Melting Point	-19 °C (-2 °F; 254 K)[1][5]
Boiling Point	218-222 °C (424-432 °F; 491-495 K)[1][4][5]
Flash Point	92 °C (197.6 °F) - closed cup
Solubility in Water	Miscible[1][5]
Vapor Pressure	0.05 - 0.076 mmHg @ 20 °C[1]
pKa	10.11±0.10 (Predicted)[4]
LogP	-1.48 at 20°C[4]

Experimental Protocols: Synthesis

The synthesis of **1-(2-Aminoethyl)piperazine** can be achieved through several pathways. The following protocols detail established methods relevant for laboratory and industrial production.

Protocol 1: Synthesis from Triethylenetetramine

This method involves the catalytic cyclization of an ethylene polyamine to produce **1-(2-Aminoethyl)piperazine** as the primary product.[6]

Materials:

- Triethylenetetramine (TETA)
- Water
- Nickel-copper-chromia catalyst

- Ammonia
- Hydrogen gas
- High-pressure autoclave (e.g., rocking autoclave)

Procedure:

- Charge a 1400 ml rocking autoclave with 100 g of triethylenetetramine, 100 g of water, and 50 g of a nickel-copper-chromia catalyst.[6]
- Assemble and seal the autoclave, then flush the system thoroughly with hydrogen gas.[6]
- Introduce 100 g of ammonia into the autoclave.[6]
- Pressurize the autoclave with hydrogen gas to 500 p.s.i.g. at room temperature.[6]
- Heat the contents to 225 °C. The pressure will rise to approximately 2000 p.s.i.g.[6]
- Maintain the reaction at 225 °C for one hour.[6]
- After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure.
- Filter the reaction mixture to remove the solid catalyst.[6]
- The resulting liquid product can then be purified by fractional distillation to isolate **1-(2-Aminoethyl)piperazine**.

Protocol 2: Continuous Synthesis via Catalytic Hydrogenation

This industrial process provides a continuous method for producing **1-(2-Aminoethyl)piperazine** in high yields from nitrilotriacetonitrile.[7]

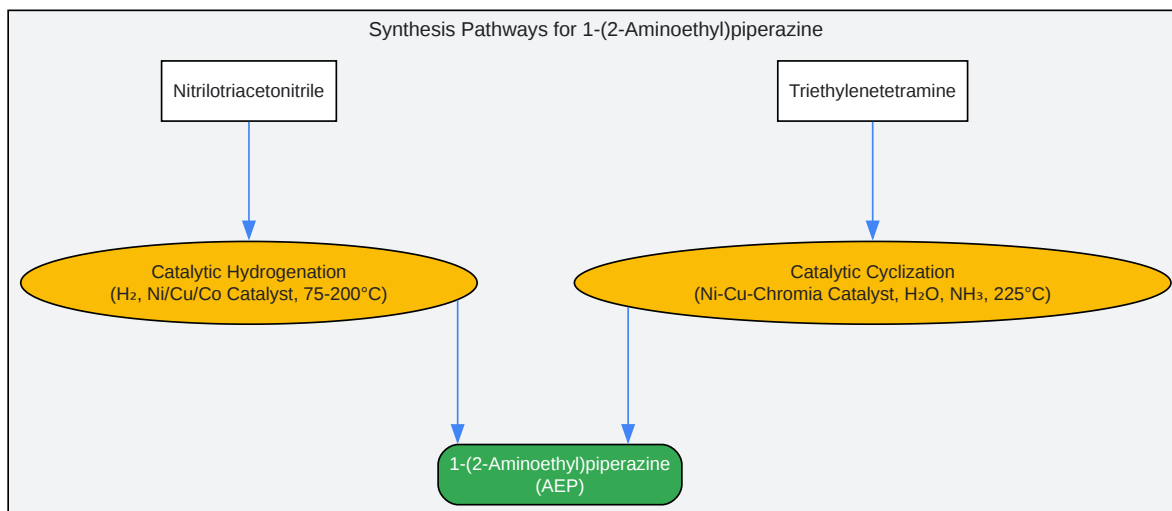
Materials:

- Nitrilotriacetonitrile

- Hydrogen gas
- Ammonia (preferred, but optional)
- Hydrogenation catalyst (e.g., nickel, copper, cobalt, or mixtures thereof)[7]
- Continuous flow reactor system

Procedure:

- Prepare a feed stream of nitrilotriacetonitrile, optionally mixed with ammonia. The use of ammonia is the preferred method.[7]
- Introduce the feed stream and a separate stream of hydrogen gas into a continuous reactor packed with a hydrogenation catalyst.
- Maintain the reactor temperature within the range of 75 °C to 200 °C.[7]
- The reaction is carried out under pressure with continuous flow of reactants over the catalyst bed.
- The product stream exiting the reactor is a mixture containing **1-(2-Aminoethyl)piperazine** as the principal product.[7]
- The **1-(2-Aminoethyl)piperazine** is then separated and purified from the product stream, typically through distillation.



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Caption: Key synthesis pathways for **1-(2-Aminoethyl)piperazine**.

Key Reactions and Applications

1-(2-Aminoethyl)piperazine is a valuable intermediate and reactant in numerous chemical processes. Its unique structure, containing primary, secondary, and tertiary amine groups, allows it to be used as an epoxy curing agent, a corrosion inhibitor, and an additive in asphalt and lube oils.[1][5]

Reaction with Epoxides

A primary application of this compound is as a curing agent (hardener) for epoxy resins.[5] The reaction proceeds through a nucleophilic substitution mechanism where the amine groups attack the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a cross-linked polymer network.[8]

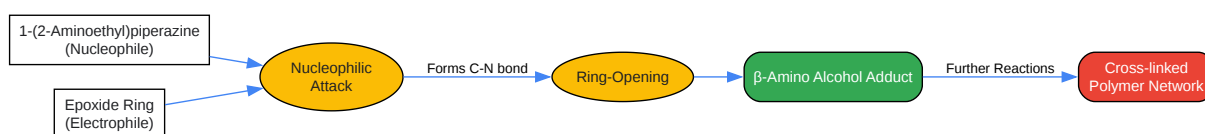
General Experimental Protocol: Reaction with Phenyl Glycidyl Ether (PGE) This protocol describes a model reaction to study the curing mechanism.

Materials:

- **1-(2-Aminoethyl)piperazine (AEP)**
- Phenyl Glycidyl Ether (PGE)
- Anhydrous toluene
- Round-bottom flask with magnetic stirrer and reflux condenser
- Nitrogen atmosphere setup

Procedure:

- In a round-bottom flask, dissolve a known quantity of **1-(2-Aminoethyl)piperazine** in anhydrous toluene under a nitrogen atmosphere.[8]
- With continuous stirring, slowly add phenyl glycidyl ether dropwise to the AEP solution at room temperature. The molar ratio of AEP to PGE should be controlled based on the desired product (e.g., 1:1 for a mono-adduct).[8]
- After the addition is complete, heat the reaction mixture to between 60-80°C.[8]
- Maintain this temperature for 2-4 hours to ensure the reaction goes to completion.[8]
- The progress of the reaction can be monitored using techniques like FTIR spectroscopy by observing the disappearance of the characteristic epoxide band around 915 cm⁻¹. [8]



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Caption: Reaction mechanism of AEP with an epoxide.

Other Noteworthy Applications

- **CO₂ Capture:** Aqueous solutions of **1-(2-Aminoethyl)piperazine** have been identified as potential solvents for capturing carbon dioxide from industrial flue gases.[9]
- **Corrosion Inhibition:** It is utilized in studies and formulations for inhibiting corrosion.[4][10][11]
- **Synthesis Intermediate:** It serves as a reagent in the synthesis of various compounds, including bisnaphthalimides which have been investigated as potential DNA topoisomerase II inhibitors.[5]

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